N-ethylbenzo[d]thiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
N-ethyl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3 |
InChI Key |
XZHQMZGPRWSGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Based Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of N-ethylbenzo[d]thiazole-2-sulfonamide in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete map of the proton and carbon framework and their connectivity can be established.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring, the protons of the N-ethyl group, and the sulfonamide N-H proton.
The aromatic region would typically display a complex pattern corresponding to the four protons on the benzene (B151609) ring of the benzothiazole moiety. These protons usually appear as a set of doublets and triplets in the range of δ 7.3–8.1 ppm. nih.gov The ethyl group attached to the sulfonamide nitrogen would present a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), resulting from spin-spin coupling. The sulfonamide proton (NH) is expected to appear as a singlet or a triplet (if coupled to the adjacent methylene group) and is often observed at a downfield chemical shift. japsonline.com
The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms within the molecule. The benzothiazole ring system is characterized by several signals in the aromatic region (approximately δ 120–155 ppm), including two quaternary carbons at the ring junction and the carbon atom bonded to the sulfur and nitrogen atoms (C2). The carbons of the ethyl group would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| Benzothiazole Aromatic Protons (H4-H7) | ~ 7.3 - 8.1 | m | ~ 121 - 127 |
| Benzothiazole Quaternary Carbons | - | - | ~ 135, 153 |
| Benzothiazole C2 | - | - | ~ 168 |
| Sulfonamide NH | Variable (e.g., ~9.0) | s or t | - |
| Ethyl -CH₂- | ~ 3.2 - 3.4 | q | ~ 40 |
| Ethyl -CH₃ | ~ 1.1 - 1.3 | t | ~ 15 |
Note: Predicted values are based on data from analogous structures. Actual values may vary depending on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. diva-portal.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be crucial for confirming the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also help delineate the coupling network among the four adjacent protons on the benzothiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the ethyl group's CH₂ and CH₃, as well as the signals for the proton-bearing carbons of the benzothiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for connecting the different fragments of the molecule. Key expected correlations would include those from the NH proton to the C2 carbon of the benzothiazole ring, and from the ethyl group's methylene protons to the C2 carbon, confirming the N-S-C connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the conformation of the ethyl group relative to the benzothiazole ring system.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is expected to show characteristic absorption bands for the sulfonamide and benzothiazole moieties. japsonline.commdpi.com
Key vibrational modes include the N-H stretch of the sulfonamide group, the strong asymmetric and symmetric stretches of the sulfonyl (S=O) group, and various stretching and bending vibrations associated with the aromatic benzothiazole ring. jst.go.jpresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Sulfonamide (-SO₂NH-) | ~ 3350 - 3250 | Medium |
| Aromatic C-H Stretch | Benzothiazole | ~ 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl Group | ~ 2980 - 2850 | Medium-Weak |
| C=N Stretch | Benzothiazole | ~ 1615 - 1580 | Medium |
| Aromatic C=C Stretch | Benzothiazole | ~ 1560 - 1450 | Medium-Strong |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | ~ 1350 - 1310 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | ~ 1170 - 1140 | Strong |
| C-S Stretch | Benzothiazole | ~ 700 - 650 | Medium |
Note: Values are typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and, with high resolution, the elemental composition of this compound.
HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). benthamdirect.com This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₀N₂O₂S₂) by distinguishing it from other potential formulas with the same nominal mass. For example, the protonated molecule [M+H]⁺ would be analyzed to confirm its exact mass matches the theoretical value calculated from the most abundant isotopes of its constituent atoms. acs.org
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov When coupled with tandem mass spectrometry (MS/MS), ESI-MS can be used to study the fragmentation patterns of the parent ion, providing further structural confirmation.
The fragmentation of aromatic sulfonamides under ESI-MS/MS conditions often proceeds through characteristic pathways. nih.gov A primary and diagnostic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov Other expected fragmentation pathways for this compound would involve cleavage of the S-N bond, the N-C bond of the ethyl group, and fragmentation of the benzothiazole ring itself. researchgate.net
Table 3: Predicted ESI-MS Fragmentation for this compound (C₉H₁₀N₂O₂S₂)
| Ion | Formula | m/z (Predicted) | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂O₂S₂⁺ | 243.02 | Protonated Molecular Ion |
| [M+H - SO₂]⁺ | C₉H₁₁N₂S⁺ | 179.06 | Loss of sulfur dioxide |
| [M+H - C₂H₄]⁺ | C₇H₇N₂O₂S₂⁺ | 215.00 | Loss of ethene from ethyl group |
| [C₇H₄NS]⁺ | C₇H₄NS⁺ | 134.01 | Benzothiazole fragment |
| [C₇H₅N₂S]⁺ | C₇H₅N₂S⁺ | 149.02 | Benzothiazol-2-amine fragment |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) and Refinement
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For analogous compounds, this analysis reveals key structural parameters.
For instance, the crystallographic analysis of a related compound, N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, provided detailed insights into its molecular geometry. nih.govresearchgate.net The refinement of the crystal structure data allows for the precise calculation of atomic coordinates and displacement parameters.
Table 1: Illustrative Crystallographic Data for an Analogous Benzothiazole Derivative
| Parameter | Value |
| Compound Name | N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide |
| Chemical Formula | C₁₆H₁₅N₃O₃S₂ |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 8.3436 (4) Å |
| b = 9.7591 (5) Å | |
| c = 10.8815 (6) Å | |
| α = 97.905 (4)° | |
| β = 98.142 (4)° | |
| γ = 101.576 (4)° | |
| Volume (V) | 846.59 (8) ų |
| Z | 2 |
| Calculated Density (Dx) | 1.418 Mg m⁻³ |
| Refinement Method | Full-matrix least-squares on F² |
| Final R-factor | R[F² > 2σ(F²)] = 0.031 |
Source: Data adapted from the crystallographic study of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide. researchgate.net
This table exemplifies the type of detailed information obtained from an SCXRD experiment, which would be crucial for characterizing the solid-state structure of this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Hydrogen bonds are particularly significant in sulfonamides due to the presence of N-H donors and S=O acceptors.
In the crystal structure of N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, the molecules are assembled into an undulating supramolecular layer through a combination of hydrazinyl-N—H⋯N(thiazolyl) and hydrazinyl-N—H⋯O(sulfonyl) hydrogen bonds. nih.gov Similarly, the structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide features molecules connected into ribbons by N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds. nih.govresearchgate.net
Weaker interactions, such as C—H⋯O contacts, can also play a crucial role in stabilizing the crystal lattice. For example, in a series of N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, intramolecular C–H⋯O hydrogen bonds involving a sulfonyl oxygen atom as the acceptor are observed. mdpi.com The analysis of these non-covalent interactions is essential for understanding the material's physical properties.
Table 2: Common Intermolecular Interactions in Benzothiazole Sulfonamide Analogs
| Interaction Type | Donor | Acceptor | Resulting Motif |
| N—H⋯N Hydrogen Bond | Sulfonamide N-H | Thiazole (B1198619) N | Supramolecular dimers, chains |
| N—H⋯O Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Chains, layers |
| C—H⋯O Interaction | Aromatic C-H | Sulfonyl O | Stabilization of conformation |
These interactions would likely dictate the crystal packing of this compound, influencing its stability and solubility.
Insights into Positional Isomerism and Conformation
The conformation of a molecule and the influence of substituent positions (positional isomerism) are critical aspects revealed by X-ray crystallography. Studies on a series of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers demonstrate how the placement of a single functional group can dramatically alter the crystal structure. mdpi.com
The ortho-, meta-, and para-nitro isomers crystallize in different crystal systems and space groups (monoclinic for ortho and meta, orthorhombic for para). The dihedral angle between the benzothiazole and the phenyl ring varies significantly, from 17.16(5)° in the meta-isomer to 67.88(5)° in the sterically hindered ortho-isomer. mdpi.com This highlights how subtle changes in molecular structure can lead to profound differences in solid-state conformation and packing.
In N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, the asymmetric unit contains two independent molecules with slightly different conformations, particularly in the twist around the N—S bond. nih.gov This conformational flexibility is a key feature that would be precisely quantified for this compound through SCXRD. The orientation of the ethyl group relative to the sulfonamide and benzothiazole moieties would be a central point of conformational analysis.
Molecular Interactions and Target Engagement Studies in Vitro and Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms
Carbonic Anhydrase (CA) Isoforms Inhibition Mechanisms
Benzothiazole (B30560) sulfonamides have been investigated as inhibitors of several human (h) carbonic anhydrase (CA) isoforms. nih.govresearchgate.net These metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of CAs by sulfonamides is a well-established mechanism. The primary interaction involves the coordination of the sulfonamide group to the zinc ion at the active site of the enzyme. mdpi.com
Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides have demonstrated potent inhibitory activity against several CA isoforms, including the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govresearchgate.net The structure-activity relationship for CA inhibition with these derivatives is sharp, with minor modifications to the benzothiazole scaffold or the 2-amino moiety leading to significant changes in inhibitory activity. nih.govresearchgate.net This suggests that the benzothiazole ring system plays a key role in orienting the sulfonamide group for optimal interaction with the enzyme's active site.
The inhibitory potency of these compounds varies across different CA isoforms, with some derivatives showing subnanomolar or low nanomolar inhibition constants and isoform selectivity. nih.govresearchgate.net This selectivity is attributed to specific interactions between the benzothiazole ring and amino acid residues lining the active site cavity, which differ among the various isoforms.
Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Sulfonamide Derivatives
| Compound Type | Target Isoforms | Potency | Reference |
|---|---|---|---|
| Benzo[d]thiazole-5-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | Subnanomolar to low nanomolar | nih.govresearchgate.net |
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Pathways
Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. nih.govmcmaster.ca This pathway is essential for the synthesis of nucleic acids and some amino acids. Sulfonamides, including benzothiazole sulfonamides, act as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov
The structural similarity between sulfonamides and pABA allows them to bind to the active site of DHPS, thereby blocking the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. This inhibition halts the production of dihydropteroate, a precursor to folic acid, ultimately leading to the cessation of bacterial growth. The inhibitory action of sulfonamides on DHPS has been confirmed in various bacteria, including Escherichia coli. nih.gov
Other Enzyme Targets (e.g., ATP Phosphoribosyl Transferase, Acetylcholinesterase, Butyrylcholinesterase, HIV Protease, Cyclooxygenase)
ATP Phosphoribosyl Transferase: While some benzothiazole derivatives, such as benzo[d]thiazole-2-carboxamides and nitrobenzothiazoles, have been identified as inhibitors of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), there is limited direct evidence for the inhibition of this enzyme by N-ethylbenzo[d]thiazole-2-sulfonamide. nih.govnih.govresearchgate.net The existing studies focus on different substitution patterns on the benzothiazole ring. nih.govnih.gov
Acetylcholinesterase and Butyrylcholinesterase: Certain benzothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132). For instance, a series of sulfonyl thioureas containing a benzo[d]thiazole ring exhibited potent, competitive inhibition of both AChE and BChE, with some compounds showing IC50 values in the nanomolar range. nih.gov Kinetic studies of these compounds revealed competitive-type enzyme inhibition. nih.gov
HIV Protease: The human immunodeficiency virus (HIV) protease is an essential enzyme for viral replication. nih.govmedicalnewstoday.com Benzothiazolesulfonamides have been investigated as potent inhibitors of HIV-1 protease. nih.gov These compounds are designed to mimic the transition state of the protease's substrate, binding to the active site and blocking its function. The benzothiazole moiety in these inhibitors has been shown to improve potency and antiviral activity compared to earlier generations of protease inhibitors. nih.gov The interaction of these inhibitors with the protease active site involves hydrogen bonding between the benzothiazole nitrogen and the nitrogen attached to this fragment with key amino acid residues like Asp30'. nih.gov
Cyclooxygenase: Some benzothiazole analogs have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Certain dihydropyrazole derivatives containing a sulfonamide moiety have demonstrated selective inhibition of COX-2. mdpi.com While these studies indicate the potential for benzothiazole-containing compounds to inhibit COX enzymes, specific data on this compound is not extensively available.
Inhibitory Activity of Benzothiazole Derivatives Against Various Enzymes
| Enzyme Target | Compound Class | Inhibition Type | IC50/Ki Values | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Sulfonyl thioureas with benzo[d]thiazole | Competitive | IC50: 0.027 ± 0.008 μM; Ki: 24.49 nM (for compound 6k) | nih.gov |
| Butyrylcholinesterase (BChE) | Sulfonyl thioureas with benzo[d]thiazole | Competitive | IC50: 0.043 ± 0.004 μM; Ki: 12.16 nM (for compound 6j) | nih.gov |
| HIV-1 Protease | Benzothiazolesulfonamides | Potent Inhibitors | Not specified in abstract | nih.gov |
Receptor Binding and Modulation Studies at the Molecular Level
Ligand-Receptor Interaction Profiling
Detailed ligand-receptor interaction profiling for this compound is not extensively documented in the reviewed literature. However, molecular docking studies on related benzothiazole derivatives provide insights into their potential binding modes. For example, docking studies of 2-aminothiazole (B372263) sulfonamides have shown interactions involving the sulfonamide group and the phenyl ring with amino acid residues in the active site of target enzymes. nih.gov These interactions often include hydrogen bonding and π-alkyl or π-cation interactions. nih.gov
Allosteric Modulation Investigations
There is limited specific information available regarding allosteric modulation by this compound. While allosteric modulation is a recognized mechanism for various drug classes, and some benzamide (B126) derivatives have been reported as allosteric activators of human glucokinase, direct evidence for allosteric modulation by this specific sulfonamide is not present in the available search results. nih.govresearchgate.net
Characterization of Specific Molecular Pathways Affected by this compound and its Analogues
The benzothiazole sulfonamide scaffold is a versatile pharmacophore known to interact with several biological targets, primarily enzymes. The specific molecular pathways affected are largely dependent on the substitution patterns of the molecule.
One of the most well-documented mechanisms of action for this class of compounds is the inhibition of carbonic anhydrases (CAs) , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov Primary sulfonamides (R-SO₂NH₂) are a hallmark class of CA inhibitors. The deprotonated sulfonamide anion acts as a potent zinc-binding group, coordinating to the catalytic Zn(II) ion in the enzyme's active site and displacing the zinc-bound water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. researchgate.net A series of 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at position 6 were investigated as inhibitors of four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov Many of these novel compounds were found to be highly potent inhibitors of the tumor-associated isoforms, with inhibition constants (KIs) in the nanomolar range. nih.gov
In the context of antimicrobial activity , benzothiazole derivatives have been shown to inhibit multiple bacterial pathways, including those essential for cell wall synthesis, DNA replication, and other metabolic processes. nih.gov Some analogues are known to target DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Furthermore, sulfonamides, in general, are classic antibacterial agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. While no direct evidence links this compound to this pathway, it remains a plausible mechanism for analogues with appropriate substitutions.
Structure-Activity Relationship (SAR) Studies: A Mechanistic Perspective
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole sulfonamides, these studies have provided significant insights into the structural requirements for various therapeutic effects.
The nature and position of substituents on both the benzothiazole ring and the sulfonamide nitrogen significantly impact the potency and selectivity of these compounds.
Substitutions on the Benzothiazole Ring: For carbonic anhydrase inhibitors based on the 2-aminobenzothiazole-6-sulfonamide scaffold, modifications at the 2-amino position have been extensively explored. Introducing various aryl, alkyl, or heterocyclic moieties at this position can modulate the inhibition profile against different CA isoforms. nih.gov In the realm of antibacterial agents, substitutions on the benzothiazole ring have been shown to enhance activity. For instance, a study demonstrated that the introduction of methyl and bromo groups at the 7th position of the benzothiazole ring improved antibacterial action. nih.gov Another study on antimicrobial benzothiazoles linked to a sulfonamide moiety found that compounds with electron-withdrawing groups like 6-chloro or 6-nitro on the benzothiazole ring exhibited better activity.
Substitutions on the Sulfonamide Moiety: The sulfonamide group itself is a critical feature. For CA inhibition, a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide is generally required for potent activity, as it directly participates in binding the zinc ion. The presence of an N-ethyl group, as in this compound, creates a secondary sulfonamide. Studies on secondary sulfonamide derivatives containing a benzothiazole scaffold have shown potent inhibition of hCA I and hCA II, with some compounds being more effective than the standard drug acetazolamide. nih.gov
The following table summarizes the effects of different substituents on the biological activity of benzothiazole sulfonamide analogues.
| Compound Class | Substitution Position | Substituent Group | Effect on Biological Activity | Target |
|---|---|---|---|---|
| 2-Aminobenzothiazole-6-sulfonamides | 2-Amino group | Various aryl/alkyl groups | Modulates potency and selectivity | Carbonic Anhydrases |
| Antibacterial Benzothiazoles | Position 7 | Methyl, Bromo | Enhanced antibacterial activity | Bacterial pathways |
| Antimicrobial Benzothiazoles | Position 6 | Chloro, Nitro | Improved antimicrobial activity | Bacteria/Fungi |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzothiazole derivatives, distinct pharmacophores have been identified for different targets.
Carbonic Anhydrase Inhibition: The key pharmacophoric feature is the sulfonamide group, which serves as the primary zinc-binding group. The benzothiazole scaffold acts as a carrier, orienting the sulfonamide for optimal interaction with the active site and making additional contacts with hydrophilic or hydrophobic residues, which influences isoform selectivity. researchgate.net
p56lck Inhibition: For benzothiazole derivatives acting as potential inhibitors of the lymphocyte-specific protein tyrosine kinase (p56lck), a five-point pharmacophore model (AADRR) was developed. This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R), highlighting the specific electronic and steric features needed for this activity. researchgate.net
S1P1 Receptor Agonism: A pharmacophore model for benzothiazole-based agonists of the sphingosine-1-phosphate-1 (S1P1) receptor identified four key features. Three of these were satisfied by a hydrophobic moiety, while the fourth was a hydrogen bond acceptor that could be accommodated by various polar groups. acs.org This indicates the importance of a specific spatial arrangement of hydrophobic and polar regions for receptor activation.
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that drive biological effects.
Several QSAR studies have been performed on sulfonamide and benzothiazole derivatives, revealing the importance of various molecular descriptors.
Antimicrobial Activity: A QSAR analysis of tetracyclic 1,4-benzothiazines with antimicrobial activity found that WHIM (Weighted Holistic Invariant Molecular) parameters, which are 3D descriptors related to molecular size, shape, symmetry, and atom distribution, were dominant in describing the activity. nih.gov For a series of sulfonylhydrazinothiazoles, QSAR models showed that electronic properties like dipole moment had a positive contribution to activity, while spatial descriptors like the principal moment of inertia had a negative contribution. researchgate.net
Antioxidant Activity: In a QSAR study of benzene (B151609) sulfonamide derivatives as antioxidants, a model was developed using electrophilicity (log(ω)), Self-Consistent Field (SCF) energy, and Molar Refractivity as descriptors. ekb.eg This suggests that electronic properties and molecular volume are key determinants of antioxidant potential.
The table below provides an overview of QSAR models developed for related compound classes.
| Compound Class | Biological Activity | Key Descriptors | Model Type |
|---|---|---|---|
| Tetracyclic 1,4-Benzothiazines | Antimicrobial | WHIM parameters (3D descriptors) | Multiple Linear Regression (MLR) |
| Sulfonylhydrazinothiazoles | Antimicrobial | Dipole moment, Principal moment of inertia | MLR |
| Benzene Sulfonamides | Antioxidant | Electrophilicity, SCF energy, Molar Refractivity | MLR |
| B-ring modified diaryl ethers | InhA Inhibition | logP, SI3 | MLR |
These studies collectively indicate that a combination of electronic, steric, and hydrophobic properties governs the biological activity of benzothiazole sulfonamides and their analogues.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical (QM) Studies: Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational analysis for benzothiazole (B30560) sulfonamide derivatives, providing deep insights into their molecular structure and electronic properties. nih.govresearchgate.net These calculations are crucial for understanding the reactivity and stability of the molecule. nih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the electronic and reactive properties of molecules like N-ethylbenzo[d]thiazole-2-sulfonamide. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing molecular chemical stability and conductivity. A smaller energy gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. For benzothiazole sulfonamide derivatives, the HOMO is often located on the thiazole (B1198619) ring, while the LUMO may be distributed across the carbocyclic ring systems, indicating the pathways of electron transfer within the molecule. nih.gov The reactivity and stability can be significantly influenced by the types of substituents on the aromatic rings. nih.gov For instance, studies on related compounds have shown that electron-withdrawing groups like nitro-substituents can reduce the energy gap, whereas halogen substitutions may increase it. nih.govnih.gov
Molecular Electrostatic Potential (MESP) surfaces are another vital output of DFT calculations, providing a visual representation of the charge distribution across the molecule. nih.govmdpi.com These maps use a color gradient to identify electrophilic and nucleophilic sites. researchgate.net Typically, red or orange regions, localized around electronegative atoms like the oxygen atoms of the sulfonamide group, indicate a negative potential and are favorable sites for electrophilic attack. nih.govmdpi.com Conversely, blue regions, often found around hydrogen atoms of amide or hydroxyl groups, signify a positive potential and are susceptible to nucleophilic attack. mdpi.com This detailed charge mapping helps predict how the molecule will interact with biological receptors and other molecules. mdpi.comresearchgate.net
Table 1: Representative FMO Analysis of Benzothiazole Sulfonamide Analogs
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (methoxy subst.) | - | - | 3.86 | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (halogenated) | - | - | 4.24 | nih.gov |
| 2-aminothiazole (B372263) sulfonamide (bromo/fluoro subst.) | - | - | 6.089 / 6.078 | nih.gov |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of benzothiazole derivatives. mdpi.com Theoretical vibrational wavenumbers can be calculated and compared with experimental data, aiding in the precise assignment of fundamental vibrational modes. For related benzothiazole sulfonamides, characteristic FT-IR peaks include the sulfonamide (–SO₂NH₂) stretching vibrations and aromatic C=N stretches. nih.gov For example, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, sulfonamide stretching peaks were observed in the range of 3314-3588 cm⁻¹. nih.gov Additionally, DFT, in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts, which show good agreement with experimental values. mdpi.comsemanticscholar.org
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique widely used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for compounds like this compound and understanding their mechanism of action at a molecular level. nih.gov
A key output of molecular docking simulations is the binding affinity, often expressed as a docking score in kcal/mol. nih.gov This score estimates the free energy of binding, where a lower (more negative) value indicates a stronger and more stable interaction between the ligand and the protein target. mdpi.com Studies on various thiazole and benzothiazole sulfonamide derivatives have demonstrated their potential to bind effectively to a range of enzymes. For example, some derivatives have shown potent binding affinities against targets like the DprE1 enzyme in Mycobacterium tuberculosis and 2,2-dialkylglycine decarboxylase, with docking scores ranging from -5.9 to -7.9 kcal/mol. nih.gov In other studies, thiazole-sulfonamide hybrids have displayed strong binding to bacterial proteins such as MurE ligase, with scores as low as -9.46 kcal/mol. researchgate.net The reliability of the docking protocol is often validated by "redocking" the native co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental orientation. nih.gov
Table 2: Example Docking Scores of Thiazole Sulfonamide Derivatives Against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Source |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-sulfonamides | DprE1 Enzyme | -5.9 to -6.2 | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 | nih.gov |
| Thiazole-sulfonamide hybrid | Carbonic Anhydrase IX (5FL4) | -6.8 | nih.gov |
| Thiazole-sulfonamide hybrid | Tubulin (Colchicine site) | -8.5 | nih.gov |
| Thiazole-sulfonamide derivatives | MurE ligase (4C13) | up to -9.46 | researchgate.net |
Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of how a ligand fits into a protein's active site. nih.gov These models are crucial for identifying the specific amino acid residues that form key interactions with the ligand. nih.gov For the benzothiazole sulfonamide scaffold, common interactions include hydrogen bonds, typically involving the sulfonamide group's NH or oxygen atoms, which can act as hydrogen bond donors or acceptors. brieflands.com Other important interactions include π–alkyl and π–π stacking with aromatic residues like tyrosine and valine, as well as hydrophobic interactions. nih.gov For instance, in a study of a thiazole-sulfonamide hybrid binding to carbonic anhydrase IX, the thiazole ring engaged in a π–alkyl interaction with Val130. nih.gov Similarly, docking of benzothiazole sulfonamides into nicotinic acetylcholine (B1216132) receptors revealed multiple hydrogen bond interactions that contributed to a strong binding affinity. nih.gov Visualizing these binding modes helps explain the structure-activity relationship (SAR) and guides the rational design of more potent and selective analogs. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the physical movements of atoms and molecules over time. nih.govresearchgate.net MD simulations are performed on the best-docked ligand-protein complexes to assess their stability and the persistence of the interactions identified during docking. nih.gov
By running simulations for periods typically ranging from nanoseconds to microseconds, researchers can monitor parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand. nih.gov A stable RMSD trajectory over the simulation period suggests that the complex has reached equilibrium and remains stable, confirming a favorable binding pose. nih.gov MD simulations can also analyze the flexibility of different parts of the protein and the ligand, ensuring the ligand remains securely within the binding pocket. researchgate.net This approach provides a more realistic understanding of the binding event and strengthens the predictions made by molecular docking, offering crucial information for the development of new therapeutic agents. nih.govresearchgate.net
Ligand-Target Complex Stability Assessment
The stability of the complex formed between a ligand and its biological target is a critical determinant of the compound's efficacy. Molecular dynamics (MD) simulations are a primary computational method used to assess this stability. nih.gov MD simulations explore the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This analysis helps in understanding protein folding, the flexibility of both the protein and the ligand, and the specific binding interactions that contribute to the complex's stability. nih.gov
Key metrics evaluated during MD simulations to assess stability include Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the target's active site. For instance, MD simulations performed on related benzo[d]thiazole compounds for up to 200 nanoseconds have been used to confirm their ability to maintain stable interactions within the binding site of their target protein. nih.gov
In addition to dynamic simulations, molecular docking studies provide initial estimates of binding affinity, often expressed as a binding energy score (e.g., kcal/mol). These scores, along with the analysis of intermolecular interactions, offer a static but valuable snapshot of complex stability. Studies on various thiazole-sulfonamide derivatives have utilized docking scores to rank potential inhibitors, with lower energy scores indicating a more stable ligand-protein complex. nih.gov
Table 1: Interactions Contributing to Ligand-Target Complex Stability for Thiazole Sulfonamide Derivatives
| Interaction Type | Description | Key Residues/Components Involved |
|---|---|---|
| Coordination Bond | The negatively charged nitrogen of the sulfonamide group forms a coordination bond with metal ions in the enzyme's active site. | Zn(II) ion |
| Hydrogen Bonds | An intricate network of hydrogen bonds strengthens the binding interaction. | Thr199 |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target protein. | Aromatic and aliphatic residues in the binding pocket |
This interactive table summarizes common binding interactions observed in computational studies of thiazole sulfonamide derivatives.
Conformational Changes and Dynamic Interactions
Molecular modeling is crucial for understanding the dynamic interplay between a ligand and its target protein, including any conformational changes that occur upon binding. MD simulations are particularly adept at revealing these dynamic processes. nih.gov For example, simulations can show how a protein's active site might adjust to accommodate the ligand, a concept known as "induced fit."
Docking studies on thiazole-sulfonamide derivatives have shown that the sulfonamide group is critical for orienting the molecule within the active site. nih.gov The thiazole ring further contributes to the compound's affinity and orientation by fitting into specific pockets within the receptor. nih.gov Computational analyses of benzothiazole sulfonamides have identified specific hydrogen bond interactions with target receptors. nih.gov For example, certain potent analogues were found to form three to five distinct hydrogen bonds with their target, indicating strong and specific binding. nih.gov More significant conformational changes, such as the dissociation of a protein dimer upon ligand binding, have also been observed in MD simulations of related benzo[d]thiazole compounds, confirming an antagonistic mechanism of action. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. The sulfonamide functionality, in particular, is a well-established pharmacophoric feature known for its potent antimicrobial activities. nih.gov
Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the model. This process, known as virtual screening, allows researchers to identify and prioritize promising new chemical scaffolds for synthesis and testing, significantly accelerating the discovery of new drug candidates. This approach is particularly valuable for identifying novel derivatives of established scaffolds like thiazole and sulfonamide. excli.denih.gov
In Silico Design of Novel Analogues
In silico design involves the rational, computer-aided modification of a lead compound to improve its properties, such as potency, selectivity, or pharmacokinetic profile. This approach has been widely applied to the benzo[d]thiazole sulfonamide scaffold. researchgate.netnih.gov
Studies frequently employ molecular docking to predict how structural modifications will affect a compound's binding affinity and interaction with its target. For instance, research on novel thiazole-sulfanilamide derivatives used docking to predict which synthesized compounds would have the strongest binding to carbonic anhydrase IX. nih.gov Similarly, computational analyses of other benzothiazole sulfonamides helped identify that specific substitutions on the benzene (B151609) ring could enhance binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another key tool in the in silico design process. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.de These models can then be used to predict the activity of newly designed, unsynthesized analogues, guiding chemists to focus their synthetic efforts on the most promising candidates. excli.de This combination of docking, QSAR, and other computational methods allows for the efficient design and optimization of novel analogues with enhanced therapeutic potential. nih.govresearchgate.net
Table 2: Examples of In Silico Design Strategies for Benzothiazole Sulfonamide Analogues
| Compound Series | Design Strategy | Computational Method | Target/Activity |
|---|---|---|---|
| Thiazole-sulfanilamide derivatives | Integrate sulfonamide-bearing heterocycles to increase inhibitory ability. | Molecular Docking | Carbonic Anhydrase IX |
| Benzothiazole coupled sulfonamides | Synthesize substituted benzene sulfonamides linked to a benzothiazole moiety. | Computational Analysis (Binding Interactions) | Nicotinic acetylcholine receptors |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Incorporate various aryl groups to modulate activity. | Molecular Docking, DFT Analysis | Antitubercular, Antibacterial |
This interactive table provides examples of how computational tools are used to design novel analogues based on the benzothiazole sulfonamide scaffold.
Derivatives and Analogues of N Ethylbenzo D Thiazole 2 Sulfonamide
Synthesis of Diverse N-ethylbenzo[d]thiazole-2-sulfonamide Derivatives
The synthesis of derivatives of this compound involves versatile chemical strategies that allow for modifications at various positions of the core molecule. General approaches to N-substituted and N,N-disubstituted benzothiazole (B30560) (BT) sulfonamides often start from commercially available building blocks like benzo[d]thiazole-2-thiol or 2-aminobenzothiazole (B30445). cas.czacs.org These methods include sequences of sulfur oxidation and sulfur-nitrogen bond coupling or the use of sulfuryl fluoride (B91410) chemistry (SuFEx). cas.czacs.orgtheses.cz
The nitrogen atom of the sulfonamide group is a key site for introducing structural diversity. For N-monoalkylated benzothiazole-2-sulfonamides, the labile N-H bond allows for further substitutions. cas.czacs.org A common strategy is N-alkylation, which can be achieved through methods like weak base-promoted alkylation or the stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. cas.czacs.org These reactions allow for the extension or alteration of the N-ethyl group to other alkyl or functionalized chains.
For example, starting with a primary sulfonamide (N-H), deprotonation with a suitable base followed by reaction with an alkylating agent can yield N,N-disubstituted derivatives. nih.gov This approach enables the synthesis of a library of compounds where the ethyl group is replaced by various other substituents, thereby modulating the compound's lipophilicity and steric profile. The alkylation of sulfonamides can enhance their pharmacological characteristics, including potency and bioavailability. nih.gov
Table 1: Synthetic Methods for N-Side Chain Modification
| Method | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|
| Weak Base-Promoted N-Alkylation | N-monoalkylated BT-sulfonamide, alkyl halide, weak base | Addition of a second alkyl group to the sulfonamide nitrogen. | cas.cz, acs.org |
| Fukuyama-Mitsunobu Reaction | N-monoalkylated BT-sulfonamide, alcohol, triphenylphosphine, DIAD (diisopropyl azodicarboxylate), microwave irradiation | Stereoselective N-alkylation. | cas.cz, acs.org |
Modifications to the benzothiazole ring are typically achieved by starting with an appropriately substituted 2-aminobenzothiazole or aniline (B41778) precursor. researchgate.netresearchgate.net For instance, the synthesis of 6-fluoro-7-substituted-2-(N-arylsulfonamido) benzothiazoles begins with the cyclization of 4-fluoro-3-chloroaniline with potassium thiocyanate (B1210189) to form 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.net This intermediate can then be treated with a sulfonyl chloride and subsequently with various amines to introduce diversity at the 7-position. researchgate.net
This modular synthesis allows for the introduction of a wide array of functional groups, including halogens, alkyls, and amines, onto the benzene (B151609) portion of the benzothiazole nucleus. researchgate.netresearchgate.net These substitutions significantly influence the electronic properties and steric profile of the molecule, which can in turn affect its interaction with biological targets. mdpi.com The literature reveals that substitutions at the C-6 position of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com
Structure-Driven Design of Hybrid Compounds Incorporating this compound Scaffolds
A modern approach in drug design involves creating hybrid molecules by combining two or more distinct pharmacophores into a single entity. dergipark.org.trresearchgate.net This strategy aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. dergipark.org.tr The benzothiazole-sulfonamide scaffold is a valuable component in the construction of such hybrids due to its wide range of biological activities. dergipark.org.trresearchgate.net
Synthetic strategies have been developed to create benzothiazole-based bissulfonamides and sulfonamide-amide hybrid compounds. dergipark.org.tr For example, a benzothiazole-sulfonamide core can be linked to another heterocyclic system, such as a thiazole (B1198619), quinoline, or maleimide, to generate novel molecular architectures. researchgate.netuobaghdad.edu.iq One study describes the synthesis of hybrid molecules where a sulfonamide moiety is attached to a thiazole or benzothiazole nucleus. researchgate.net Another approach involves synthesizing thiazole-chalcone/sulfonamide hybrids designed to act as dual inhibitors of tubulin polymerization and carbonic anhydrase IX. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, starting from precursors like 2-aminobenzothiazole which is then elaborated with other functional groups and scaffolds. dergipark.org.trscispace.com
Comparative Analysis of Molecular Interactions and Activities in Derivatives
The biological activity of this compound derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications influence efficacy and selectivity. nih.gov
For instance, in a series of benzothiazole derivatives developed as antifungal agents, substitutions on the distal aromatic ring of a phenylacetamide moiety attached to the benzothiazole nucleus were explored. mdpi.comnih.gov The results showed that the nature and position of these substituents significantly impacted the antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Similarly, for antiproliferative benzothiazole derivatives, modifications to the scaffold and attached side chains led to compounds with potent activity in the low micromolar range against paraganglioma and pancreatic cancer cell lines. mdpi.com
Molecular docking studies often complement SAR analyses by providing insights into the binding modes of these derivatives with their target proteins. nih.govnih.gov For antibacterial 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, docking studies revealed that halogen substitutions enhanced biological activity, which was attributed to increased electron-withdrawing effects and favorable binding interactions within the active site of the target enzyme. nih.gov The analysis of molecular interactions, such as hydrogen bonds and π-π stacking, helps to rationalize the observed biological activities and guide the design of more potent analogues. researchgate.netresearchgate.net
Table 2: Structure-Activity Relationship Highlights for Benzothiazole Sulfonamide Derivatives
| Derivative Class | Structural Modification | Impact on Biological Activity | Putative Target/Mechanism | Reference |
|---|---|---|---|---|
| Antifungal Benzothiazoles | Substitution on the terminal phenyl ring | Potent activity (MIC 0.125-2 µg/mL) against C. albicans and C. neoformans. | Inhibition of CYP51 enzyme. | nih.gov |
| Antiproliferative Phenylacetamides | Introduction of substituents on the distal aromatic ring | Marked reduction in cancer cell viability at low micromolar concentrations. | Putative targets include cannabinoid receptors and sentrin-specific proteases. | mdpi.com |
Theoretical Implications of Structural Modifications on Research Outcomes
Theoretical and computational studies, including Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT), and molecular docking, are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding their mechanisms of action. nih.govallsubjectjournal.commdpi.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.comekb.eg For benzothiazole derivatives, QSAR studies have been used to build predictive models for anticancer and anthelmintic activities. allsubjectjournal.comresearchgate.net These models identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that correlate with activity, thereby enabling the virtual screening and design of new compounds with potentially higher potency. researchgate.netexcli.de
DFT analysis provides insights into the electronic structure, reactivity, and molecular electrostatic potential of the derivatives. nih.govnih.gov For example, DFT studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that halogenated compounds exhibited increased chemical stability, which correlated with their biological activity. nih.gov
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govmdpi.com This technique has been widely applied to benzothiazole sulfonamide derivatives to elucidate their interactions with enzymes like carbonic anhydrase, dihydrofolate reductase, and tubulin. nih.govresearchgate.net The insights gained from these computational studies are critical for the rational design of next-generation derivatives with improved therapeutic profiles. nih.govexcli.de
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental tool for separating and purifying compounds from reaction mixtures and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of benzothiazole (B30560) sulfonamides due to its high resolution, sensitivity, and quantitative accuracy. For compounds like N-ethylbenzo[d]thiazole-2-sulfonamide, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, which is ideal for the separation of moderately polar organic molecules.
The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and starting materials. Key parameters include the choice of column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer), flow rate, and detector wavelength. wu.ac.thresearchgate.net The benzothiazole ring system possesses a strong chromophore, making UV-Vis detection a suitable and widely used option. dergipark.org.tr Several analytical methods have been developed to identify and quantify sulfonamides as raw materials and in pharmaceutical preparations using HPLC with UV detection. nanobioletters.com
Table 1: Representative RP-HPLC Conditions for Analysis of Sulfonamide Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase (Column) | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th | C18 |
| Mobile Phase | Gradient elution with an aqueous buffer and organic solvent wu.ac.th | Isocratic mixture of acetonitrile and aqueous buffer |
| Flow Rate | 1.0 mL/min wu.ac.th | 1.0 - 1.5 mL/min |
| Detection | UV-Vis or Photo-Diode Array (PDA) at 265 nm wu.ac.th | UV-Vis at wavelength of maximum absorbance (λmax) |
| Column Temperature | 25 °C wu.ac.th | Ambient or controlled (e.g., 30 °C) |
The resulting chromatogram provides data on the retention time of the main peak, which helps identify the compound, and the peak area, which is proportional to its concentration and is used to calculate purity (typically expressed as a percentage of the total peak area).
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. researchgate.netnih.gov During the synthesis of this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the desired product. nih.gov
The technique involves spotting the reaction mixture on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation. For benzothiazole derivatives, various solvent systems can be employed. tandfonline.com After development, the separated spots are visualized, commonly under UV light, which is effective for aromatic compounds like benzothiazoles.
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf value of the product spot with that of the starting materials, a chemist can track the reaction's progression toward completion. nih.gov
Table 2: Example TLC Solvent Systems for Separation of Benzothiazole Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Typical Application |
|---|---|---|
| Silica Gel 60 F254 | n-Hexane : Ethyl Acetate (2:1) nih.gov | Monitoring N-sulfonylation reactions |
| Silica Gel G | Toluene : Chloroform (60:40) tandfonline.com | Separation of closely related benzothiazoles |
| Silica Gel G | Xylene : Chloroform (50:50) tandfonline.com | Separation of benzothiazole hydrazones |
| Silica Gel | Chloroform : n-Heptane : Ethanol (B145695) (3:3:3) researchgate.net | Separation of sulfamethoxazole (B1682508) and related impurities |
Quantitative Analytical Techniques (in Research Context)
Accurate quantification is crucial for preparing solutions of known concentrations for biological assays or for determining reaction yields.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte. nih.gov The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of corresponding nuclei (protons, in the case of ¹H qNMR).
To perform a qNMR analysis for this compound, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a stable, high-purity internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent. nih.govacs.org The standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the analyte. acs.org By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity or concentration of the analyte can be calculated with high accuracy and precision. nih.gov qNMR is often considered more precise and accurate than chromatographic methods for purity assessment. nih.gov
UV-Visible spectrophotometry is a simple, rapid, and accessible technique for the quantitative analysis of compounds that absorb light in the UV or visible range. iajps.com The benzothiazole nucleus is inherently UV-active, making this a suitable method for the quantification of this compound. dergipark.org.trresearchgate.net The electronic absorption spectra of benzothiazoles are characterized by transitions within the aromatic system (π-π) and those involving non-bonding electrons on heteroatoms (n–π). dergipark.org.tr
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte over a certain range. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.
In some cases, derivatization reactions are employed to shift the absorbance into the visible region, which can enhance sensitivity and reduce interference from other UV-absorbing species. nih.govresearchgate.netpharmahealthsciences.net For sulfonamides, methods based on diazotization and coupling or the formation of charge-transfer complexes can produce intensely colored products suitable for colorimetric analysis. nih.govjocpr.com
Table 3: Parameters from a Spectrophotometric Method for Sulfonamide Quantification
| Parameter | Reported Value (for a derivatized sulfonamide) | Reference |
|---|---|---|
| Wavelength of Max Absorbance (λmax) | 500 nm | nih.govresearchgate.net |
| Linearity Range | 0.1 - 7.0 µg/mL | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL | nih.govresearchgate.net |
Method Development for Research-Scale Detection and Quantification
Developing an analytical method for a novel research compound like this compound involves a tailored approach to ensure the method is fit for its intended purpose. The process begins with an assessment of the compound's physicochemical properties, such as its solubility and UV-Vis absorption profile.
For detection and purity assessment , an HPLC method is often preferred. Development would start with selecting an appropriate reversed-phase column (e.g., C18) and a mobile phase, such as methanol/water or acetonitrile/water. The UV detector would be set to the compound's λmax, determined by an initial scan. A series of gradient runs are typically performed to find the optimal mobile phase composition that provides a sharp peak for the main compound and good resolution from any potential impurities.
For quantification , either HPLC or UV-Vis spectrophotometry can be developed. If a high-purity reference standard of this compound is available, a simple UV-Vis spectrophotometric method can be rapidly developed. This involves identifying the λmax, confirming the linearity of response versus concentration (Beer's Law plot), and defining the working concentration range.
If a highly pure standard is not yet available, or if the sample matrix is complex, an HPLC method with external or internal standard calibration is more appropriate. Alternatively, qNMR can be employed as a primary method to accurately determine the purity of a synthesized batch, which can then serve as a reference standard for developing other quantitative methods. In a research setting, method validation is typically less extensive than in a regulated environment but should at a minimum demonstrate specificity, linearity, and repeatability to ensure the data generated is reliable.
Future Research Directions and Unexplored Avenues for N Ethylbenzo D Thiazole 2 Sulfonamide
Development of N-ethylbenzo[d]thiazole-2-sulfonamide as Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. Given that various benzothiazole (B30560) sulfonamide derivatives have shown potent inhibitory effects on enzymes like carbonic anhydrases (CAs) and activity as anticonvulsant agents, there is significant potential to develop this compound as a specialized chemical probe. nih.govnih.gov
Future work could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin. These tagged probes would enable researchers to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and quantify target engagement in living cells. For instance, a fluorescently labeled version could be used to study the distribution and dynamics of specific carbonic anhydrase isoforms that are often overexpressed in tumors. nih.gov Such tools would be invaluable for validating biological targets and understanding the compound's mechanism of action on a molecular level.
Exploration of Novel Biological Targets through High-Throughput Screening Initiatives
The benzothiazole sulfonamide core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. researchgate.netresearchgate.net Derivatives have been reported to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. researchgate.netresearchgate.netresearchgate.net This versatility suggests that this compound could have biological activities beyond those already identified for its analogs.
High-throughput screening (HTS) campaigns represent a powerful strategy to uncover these novel biological targets. Libraries of compounds including this compound and its close derivatives could be screened against large panels of enzymes, receptors, and whole-cell assays. This approach could identify unexpected activities and open new therapeutic avenues. For example, screening against panels of kinases, proteases, or G-protein coupled receptors (GPCRs) could reveal novel targets relevant to oncology, immunology, or metabolic diseases. The diverse biological activities of related sulfonamide compounds underscore the potential for discovering new applications.
Table 1: Reported Biological Activities of Benzothiazole Sulfonamide Derivatives
| Activity | Target/Model | Reference |
|---|---|---|
| Anticonvulsant | Maximal Electroshock (MES) model | nih.gov |
| Carbonic Anhydrase Inhibition | hCA I, hCA II, hCA IX, hCA XII | nih.govnih.gov |
| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | researchgate.net |
| Antitumor | Various cell lines | |
| Anti-inflammatory | Carrageenan-induced paw edema | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Computational methods are already playing a role in understanding the activity of benzothiazole sulfonamides. nih.govnih.gov The integration of more advanced artificial intelligence (AI) and machine learning (ML) models is a logical next step for accelerating the development of this compound.
AI/ML algorithms can be trained on existing data from other sulfonamide derivatives to build predictive models. These models can achieve several goals:
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of this compound and its virtual analogs against various biological targets, guiding synthesis efforts toward more active compounds. nih.gov
De Novo Design: Generative AI models can design novel derivatives of the core scaffold with optimized properties, such as enhanced potency, selectivity, or improved ADME (absorption, distribution, metabolism, and excretion) profiles.
Target Identification: AI can analyze large-scale biological data (e.g., genomics, proteomics) to hypothesize novel biological targets for the compound, which can then be validated experimentally. bohrium.com
These computational approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. researchgate.netresearchgate.net
Applications in Material Science and Chemical Process Development
While the primary focus for benzothiazole sulfonamides has been biological, their unique chemical structures suggest potential applications in material science and process chemistry. The benzothiazole ring is a stable aromatic system found in some dyes, and the sulfonamide group can participate in hydrogen bonding and act as a versatile functional handle. researchgate.nettheses.cz
Unexplored avenues in this area include:
Polymer Chemistry: this compound could be explored as a monomer or an additive in the synthesis of specialty polymers. The sulfonamide group could enhance properties like thermal stability or adhesion.
Organocatalysis: The acidic N-H proton in related N-monosubstituted sulfonamides suggests potential use in hydrogen bond-donating catalysis. theses.cznih.gov Investigating the catalytic activity of this compound or its derivatives in organic reactions is a novel research direction.
Coordination Chemistry: The nitrogen and sulfur atoms in the benzothiazole ring could act as ligands for metal ions, opening possibilities for creating novel coordination complexes with interesting electronic or catalytic properties.
These applications remain largely speculative and represent a blue-sky area for future research that could expand the utility of this chemical class beyond the biomedical field.
Addressing Synthetic Challenges and Enhancing Methodological Efficiency
Efficient and scalable synthesis is fundamental to the exploration of any compound. Research into the synthesis of N-substituted benzothiazole-2-sulfonamides has established several reliable routes. nih.gov However, there is always room for improvement, particularly in enhancing efficiency and aligning with the principles of green chemistry. researchgate.netresearchgate.net
Future research should focus on:
Process Optimization: Current methods, such as those involving the oxidation of benzo[d]thiazole-2-thiol followed by coupling with amines, can be optimized. nih.gov This could involve exploring flow chemistry to improve reaction control, reduce waste, and facilitate scale-up.
Greener Synthetic Routes: Developing synthetic methods that use more environmentally benign solvents and reagents is a key goal. For example, replacing traditional organic solvents with water or bio-based alternatives would reduce the environmental impact of the synthesis. researchgate.net
Catalytic Methods: Exploring novel catalytic systems for the key bond-forming reactions (N-S, C-S) could lead to milder reaction conditions, lower catalyst loadings, and higher yields. theses.cz
A unified approach to synthesizing a library of N-substituted derivatives, including this compound, would facilitate comprehensive structure-activity relationship studies. nih.gov
Table 2: Synthetic Approaches for N-Substituted Benzothiazole-2-Sulfonamides
| Method | Description | Starting Materials | Reference |
|---|---|---|---|
| S-oxidation/S-N coupling | Oxidation of the thiol to a sulfonyl intermediate, followed by reaction with an amine. | Benzo[d]thiazole-2-thiol, primary/secondary amines | nih.gov |
| S-N coupling/S-oxidation | Formation of a sulfenamide (B3320178) intermediate, followed by oxidation to the sulfonamide. | Benzo[d]thiazole-2-thiol, primary/secondary amines | nih.gov |
| SuFEx Approach | Conversion to a sulfonyl fluoride (B91410) (BT-SO2F) followed by a Sulfur Fluoride Exchange (SuFEx) reaction with an amine. | Benzo[d]thiazole-2-thiol, primary/secondary amines | nih.gov |
Q & A
Q. How do researchers resolve contradictions in reported biological data for sulfonamide derivatives?
- Methodological Answer : Meta-analyses of published datasets (e.g., PubMed, SciFinder) identify variables like assay protocols (e.g., cell line specificity). Replication studies under standardized conditions (e.g., identical inoculum size) clarify discrepancies. Statistical tools (e.g., ANOVA) validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
